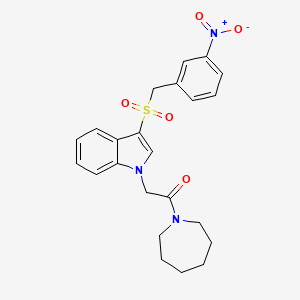![molecular formula C8H14N2O B2832967 [1-(2-Methylpropyl)-1h-pyrazol-5-yl]methanol CAS No. 1236366-12-3; 1785108-68-0](/img/structure/B2832967.png)
[1-(2-Methylpropyl)-1h-pyrazol-5-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2-Methylpropyl)-1h-pyrazol-5-yl]methanol: is a chemical compound with the molecular formula C8H14N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methylpropyl)-1h-pyrazol-5-yl]methanol typically involves the reaction of 2-methylpropylhydrazine with an appropriate aldehyde or ketone to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid. The resulting pyrazole intermediate is then subjected to reduction to obtain the final product, this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .
化学反应分析
Types of Reactions:
Oxidation: [1-(2-Methylpropyl)-1h-pyrazol-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various alcohol derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.
Substitution: Substitution reactions can occur at the pyrazole ring, where halogens or other functional groups can be introduced.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohol derivatives .
科学研究应用
Chemistry: In chemistry, [1-(2-Methylpropyl)-1h-pyrazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anti-inflammatory properties, making it a candidate for further investigation in medicinal chemistry .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers .
作用机制
The mechanism of action of [1-(2-Methylpropyl)-1h-pyrazol-5-yl]methanol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .
相似化合物的比较
- [1-(2-Methylpropyl)-1H-pyrazol-3-yl]methanol
- [2-(2-Methylpropyl)pyrazol-4-yl]methanol
- [2-(2-Methylpropyl)pyrazol-5-yl]methanol
Uniqueness: [1-(2-Methylpropyl)-1h-pyrazol-5-yl]methanol is unique due to its specific substitution pattern on the pyrazole ring. This structural feature can influence its reactivity, stability, and biological activity, distinguishing it from other similar compounds .
属性
CAS 编号 |
1236366-12-3; 1785108-68-0 |
|---|---|
分子式 |
C8H14N2O |
分子量 |
154.213 |
IUPAC 名称 |
[2-(2-methylpropyl)pyrazol-3-yl]methanol |
InChI |
InChI=1S/C8H14N2O/c1-7(2)5-10-8(6-11)3-4-9-10/h3-4,7,11H,5-6H2,1-2H3 |
InChI 键 |
DGVHFJNXSASYCC-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C(=CC=N1)CO |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-ethoxy-1-[(4-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2832886.png)

![4-(5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)aniline](/img/structure/B2832896.png)


![2,5-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2832899.png)
![N'-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-[2-(2-hydroxyethoxy)ethyl]ethanediamide](/img/structure/B2832900.png)
![3,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2832902.png)
![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2832904.png)
![2-Morpholinobenzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate](/img/structure/B2832905.png)

![4,7,7-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B2832907.png)
